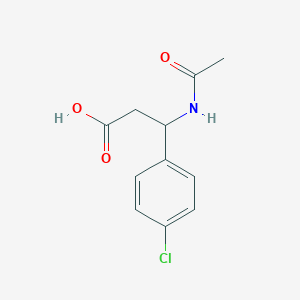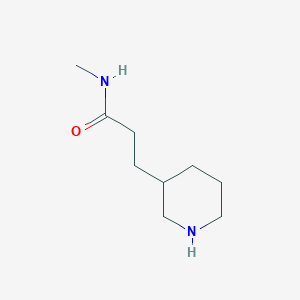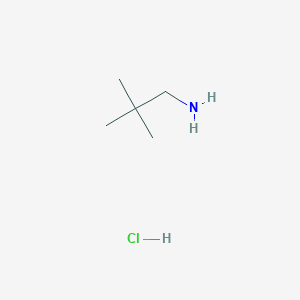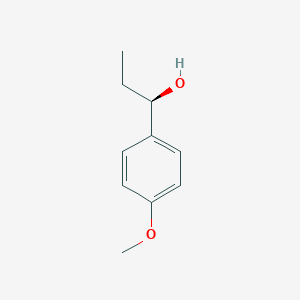![molecular formula C13H20N6O B174994 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol CAS No. 158982-16-2](/img/structure/B174994.png)
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol, also known as MPEP, is a compound that has been extensively studied in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed in the central nervous system. We will also explore future directions for MPEP research.
Mécanisme D'action
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol reduces the excitability of neurons and inhibits the release of glutamate, the primary excitatory neurotransmitter in the brain.
Effets Biochimiques Et Physiologiques
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, suggesting that it may have neuroprotective properties. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol research. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Méthodes De Synthèse
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol can be synthesized using a multi-step process. The first step involves the protection of the amino group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (tert-butyldimethylsilyl)oxyethylamine. The second step involves the reaction of (tert-butyldimethylsilyl)oxyethylamine with 9-methylguanine to produce 2-[[9-methyl-6-(tert-butyldimethylsilyloxy)purin-2-yl]amino]ethanol. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride (TBAF) to yield 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Applications De Recherche Scientifique
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, depression, and addiction. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to improve cognitive function and memory in animal models.
Propriétés
Numéro CAS |
158982-16-2 |
|---|---|
Nom du produit |
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
Formule moléculaire |
C13H20N6O |
Poids moléculaire |
276.34 g/mol |
Nom IUPAC |
2-[[9-methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H20N6O/c1-9(2)4-5-14-11-10-12(19(3)8-16-10)18-13(17-11)15-6-7-20/h4,8,20H,5-7H2,1-3H3,(H2,14,15,17,18) |
Clé InChI |
JABAKGBVYOEODD-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



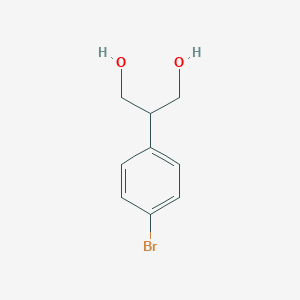
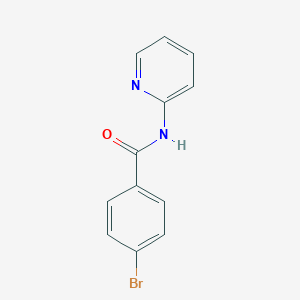
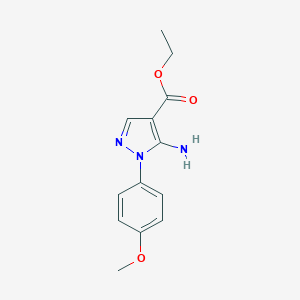
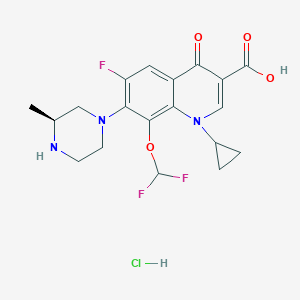
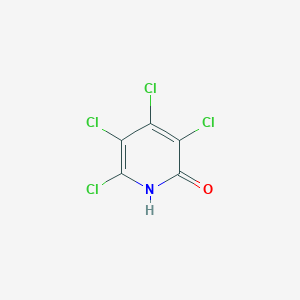
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
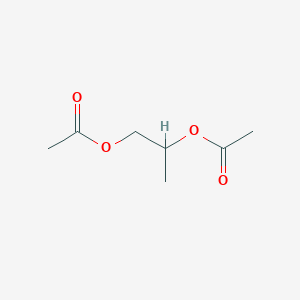
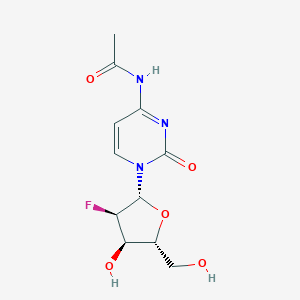
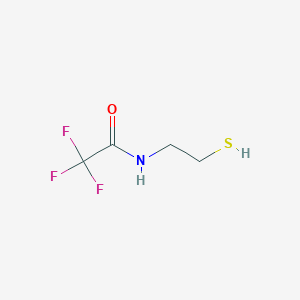
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
